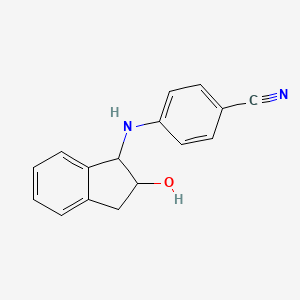

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile

CAS No.: 789-74-2

Cat. No.: VC15930830

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 789-74-2 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile |

| Standard InChI | InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2 |

| Standard InChI Key | VEJVFBVGHOEGLV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile, reflects its bipartite structure: a 2,3-dihydro-1H-inden scaffold fused to a benzonitrile moiety via an amino linker. The inden component features a hydroxyl group at the 2-position, while the benzonitrile group occupies the para position relative to the amino substituent.

Key Structural Descriptors

-

SMILES Notation:

C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O -

InChI Key:

VEJVFBVGHOEGLV-UHFFFAOYSA-N -

Hydrogen Bond Donor/Acceptor Count: 2 donors (NH and OH), 3 acceptors (N≡C, NH, and OH).

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves multi-step organic reactions, including:

-

Cyanation: Introduction of the nitrile group via metal-mediated reactions (e.g., CuCN or Zn(CN) under inert conditions) .

-

Amination: Coupling of the inden scaffold to the benzonitrile group using nucleophilic substitution or Buchwald-Hartwig amination .

-

Hydroxylation: Oxidation or hydroxyl-group introduction via intermediates like epoxides .

Example Protocol (Hypothetical)

-

Bromination: Treat 2,3-dihydro-1H-inden-1-amine with bromine in a polar solvent (e.g., DMF) to yield 5-bromo-2,3-dihydro-1H-inden-1-amine .

-

Cyanation: React the brominated intermediate with CuCN at 120–175°C under nitrogen to substitute bromine with a nitrile group .

-

Coupling: Perform a nucleophilic aromatic substitution between the aminated inden and 4-fluorobenzonitrile in the presence of a base (e.g., KCO).

Physicochemical Properties

Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.29 g/mol | |

| XLogP3-AA | ~2.1 (estimated) | |

| Topological Polar Surface | 64.5 Ų | |

| Heavy Atom Count | 19 |

Solubility and Stability

-

Solubility: Likely low aqueous solubility due to aromatic and nitrile groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the nitrile group .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (40–60%) due to side reactions during cyanation . Transition-metal catalysis (e.g., Pd/Ni) could improve efficiency .

Biological Profiling

No in vitro or in vivo data exist for this specific compound. Priority studies should include:

-

Target Screening: Kinase panels, GPCR assays.

-

ADMET Profiling: Metabolic stability, cytochrome P450 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume